Ortho-Methylsulfonyl Intramolecular Hydrogen Bond Network
The target compound locates the electron-withdrawing methylsulfonyl group at the ortho position of the benzamide ring, enabling an intramolecular hydrogen bond between the sulfonyl oxygen and the adjacent amide N–H [1]. This interaction rigidifies the molecular conformation, potentially enhancing shape complementarity to enzyme pockets. In contrast, the 3-(methylsulfonyl) and 4-(methylsulfonyl) positional isomers (same molecular weight 424.5 g/mol) cannot form this intramolecular contact, leading to a larger ensemble of solution conformers and altered pharmacophoric presentation [2]. While direct biological comparisons among these regioisomers have not been published, conformational restriction is a validated medicinal chemistry driver of binding affinity and selectivity in benzothiazole-sulfonamide series [1].
| Evidence Dimension | Intramolecular hydrogen bonding capability and conformational restriction of the methylsulfonylbenzamide moiety |
|---|---|
| Target Compound Data | Ortho (2-) methylsulfonyl: potential for 6-membered intramolecular H-bond between sulfonyl O and amide N–H; restricted rotatable bond count 4 (PubChem) [2] |
| Comparator Or Baseline | Meta (3-) and para (4-) methylsulfonyl isomers: intramolecular H-bond geometrically impossible; comparable rotatable bond count but greater conformational freedom |
| Quantified Difference | Qualitative conformational distinction (intramolecular H-bond present vs. absent); no quantitative binding data available for these specific isomers [1]. |
| Conditions | In silico conformational analysis based on 2D/3D structure; experimental validation not yet reported |
Why This Matters
A conformationally restricted ligand can sample a narrower binding mode population, potentially yielding higher target affinity and improved assay reproducibility compared to flexible positional isomers, which is critical for hit-to-lead programs requiring consistent SAR.
- [1] Khair-ul-Bariyah, S., Sarfraz, M., et al. Novel benzothiazole sulfonamides as potent α-glucosidase and cholinesterase inhibitors: Design, synthesis, structural properties, biological evaluation and docking studies. Journal of Molecular Structure, 2024, 1299, 137118. View Source
- [2] PubChem CID 135732211. Computed Properties: Rotatable Bond Count = 4. View Source
